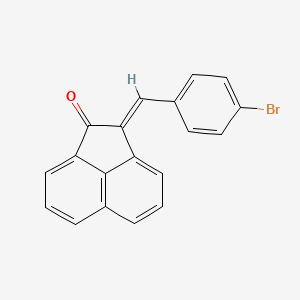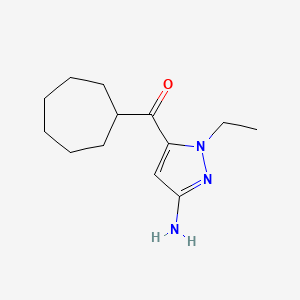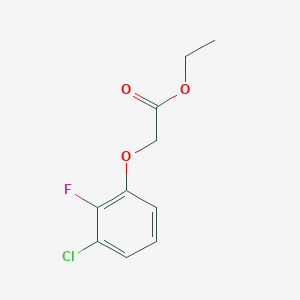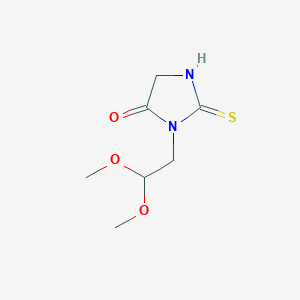
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, also known as BBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBA is a member of the acenaphthenequinone family and has been found to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Molecular Docking
The compound has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, NMR, UV–Visible). Molecular docking studies identify its potential for hydrogen bonding and interactions with different antimicrobial proteins, which could be significant for biological applications (Raja, Muhamed, Muthu, & Suresh, 2017).
Intermolecular Interactions in Substituted Structures
Research on substituted spiroacenaphthylene structures, including ones with bromobenzylidene groups, revealed insights into intermolecular interactions such as C-H···O and C-H···X. These findings are relevant in understanding molecular structures and could be crucial in materials science and molecular engineering (Suresh, Vishnupriya, Sivakumar, Kumar, & Athimoolam, 2012).
Synthesis and Antibacterial Activity
A study discussed the green synthesis of a heterocyclic compound from Chalcone, using (E)-2-(4 bromobenzylidene) as a precursor. The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Khan, 2017).
Nonlinear Optical Properties and Hydrogen Bonding
Research on pyridine-based hydrazone derivatives, including (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, focused on their nonlinear optical properties and hydrogen bonding. Such properties are vital in materials science, particularly for developing new photonic and electronic materials (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).
Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of biologically active (E)-3-(arylimino)indolin-2-one derivatives. Such derivatives have significant implications in pharmaceutical chemistry and drug development (Kaur, Singh, Bala, Devi, Kumari, Devi, Devi, Gupta, & Banerjee, 2019).
Propiedades
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPFVLYHJRFGGX-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)




